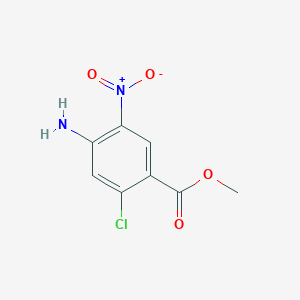

Methyl 4-amino-2-chloro-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

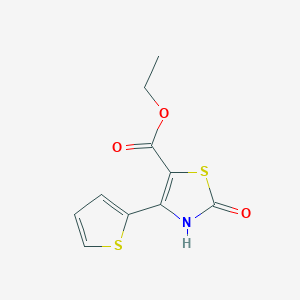

“Methyl 4-amino-2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H7ClN2O4 . It is used as a reagent in the synthesis of selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .

Synthesis Analysis

The synthesis of “this compound” can be achieved from Methanol and 4-Amino-2-chlorobenzoic acid . More details about the synthesis process are not available in the search results.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 230.605 Da and the monoisotopic mass is 230.009430 Da .

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

Methyl 4-amino-2-chloro-5-nitrobenzoate is used as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it's involved in the synthesis of chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen, Li, & Jie, 2010). Additionally, it's used in the preparation of tetrazole, a compound with various applications in pharmaceuticals, through a process of hydrogenation and reaction with sodium azide (Li, 2006).

Crystallography and Molecular Structure

The compound also plays a role in the field of crystallography and understanding molecular structures. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, demonstrates a polarized structure and forms chains of rings through hydrogen bonds, contributing to the understanding of molecular arrangements and interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Cytotoxic Properties

Research has highlighted the cytotoxic properties of certain complexes involving this compound derivatives. For example, a mononuclear silver(I) complex with 5-chloro-2-nitrobenzoic acid and 3-methyl-2-aminopyridine ligands showed high cytotoxicity to both normal and carcinoma cells, indicating potential in cancer research or therapy (Wang & Shi, 2011).

Organic Chemistry Education

Moreover, the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester from this compound serves educational purposes in organic chemistry, illustrating important chemical reactions and techniques (Kam, Levonis, & Schweiker, 2020).

Mécanisme D'action

Target of Action

Nitrobenzoates are a class of compounds that have been studied for their potential biological activities .

Mode of Action

Without specific studies on Methyl 4-amino-2-chloro-5-nitrobenzoate, it’s difficult to determine its exact mode of action. Nitrobenzoates can undergo various reactions, including reduction and nucleophilic substitution .

Biochemical Pathways

Nitrobenzoates can participate in various chemical reactions, which could potentially interfere with multiple biochemical pathways .

Propriétés

IUPAC Name |

methyl 4-amino-2-chloro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLVVWSGANTRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)

![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)

![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)